molecular formula C28H48N2 B14741103 2-Henicosyl-1h-benzimidazole CAS No. 5805-28-7

2-Henicosyl-1h-benzimidazole

Cat. No.: B14741103
CAS No.: 5805-28-7
M. Wt: 412.7 g/mol
InChI Key: SFZYGITYRVDSJO-UHFFFAOYSA-N
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Description

2-Henicosyl-1H-benzimidazole is a 2-substituted benzimidazole derivative characterized by a long alkyl chain (henicosyl: C21H43) attached to the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds comprising fused benzene and imidazole rings. Their structural resemblance to nucleotides enables interactions with biological targets, making them pivotal in medicinal chemistry . The substitution at the 2-position significantly influences physicochemical and biological properties.

Properties

CAS No.

5805-28-7

Molecular Formula

C28H48N2

Molecular Weight

412.7 g/mol

IUPAC Name

2-henicosyl-1H-benzimidazole

InChI

InChI=1S/C28H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-28-29-26-23-21-22-24-27(26)30-28/h21-24H,2-20,25H2,1H3,(H,29,30)

InChI Key

SFZYGITYRVDSJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

The synthesis of benzimidazole derivatives, including 2-Henicosyl-1h-benzimidazole, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:

Chemical Reactions Analysis

2-Henicosyl-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key 2-Substituted Benzimidazoles

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features Reference
2-Henicosyl-1H-benzimidazole C21H43 (alkyl) ~425.6* Not reported Likely low in polar solvents High lipophilicity, potential for lipid membrane interaction
2-(4-Methoxyphenyl)-1H-benzimidazole 4-OCH3-phenyl 224.3 236–238 Soluble in DMSO, chloroform Antimicrobial activity (MIC: 12.5–25 µg/mL)
2-(4-Chlorophenyl)-1H-benzimidazole 4-Cl-phenyl 229.7 248–250 Soluble in DMF, ethanol Antifungal activity against Fusarium spp.
2-(Thiophen-2-yl)-1H-benzimidazole Thiophene 200.3 Not reported Soluble in DMSO, methanol Structural analog with heteroaromatic substitution
2-(Chloromethyl)-1H-benzimidazole CH2Cl 166.6 Not reported Insoluble in common solvents Intermediate for further functionalization
2-Amino acid-coupled derivatives (e.g., 3a-d) Amino acid side chains 280–340 215–261 Water, DMSO, DMF Enhanced bioavailability, antifungal activity

*Calculated based on benzimidazole core (C7H6N2) + C21H43.

Key Observations :

  • Lipophilicity : The henicosyl chain drastically increases hydrophobicity compared to aryl or smaller alkyl substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Thermal Stability : Aryl-substituted derivatives (e.g., 4-methoxyphenyl, 4-chlorophenyl) exhibit higher melting points (>230°C) due to planar aromatic stacking, whereas long alkyl chains may reduce crystallinity .

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